molecular formula C8H11ClN2 B14167916 3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine CAS No. 1194508-29-6

3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine

Cat. No.: B14167916
CAS No.: 1194508-29-6
M. Wt: 170.64 g/mol
InChI Key: CTIHHJGRIJIQQL-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core with a chloromethyl group attached to the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrazolo[1,5-A]pyridine core.

    Chloromethylation: The chloromethyl group is introduced at the third position of the pyrazolo[1,5-A]pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

1194508-29-6

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

3-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H11ClN2/c9-5-7-6-10-11-4-2-1-3-8(7)11/h6H,1-5H2

InChI Key

CTIHHJGRIJIQQL-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(C=N2)CCl)C1

Origin of Product

United States

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